Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-fluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-fluoroisonicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize fundamental data with practical insights to facilitate its application in research and drug development.
The strategic incorporation of fluorine into small molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] 2-Amino-5-fluoroisonicotinic acid belongs to a class of compounds that combines the desirable electronic properties of a pyridine ring with the unique modulatory effects of fluorine. Its structural motifs are found in a variety of biologically active agents, making a thorough understanding of its physicochemical characteristics essential for its effective utilization as a building block in drug discovery programs.[3][] Related compounds have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and neuroprotective agents.[5][6]
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of 2-Amino-5-fluoroisonicotinic acid is critical for its handling, formulation, and application in synthetic chemistry.
Core Identification
| Property | Value | Source(s) |
| IUPAC Name | 2-Amino-5-fluoroisonicotinic acid | - |
| Synonyms | 2-Amino-5-fluoropyridine-4-carboxylic acid | [7][8] |
| CAS Number | 1196154-03-6 | [9] |
| Molecular Formula | C₆H₅FN₂O₂ | [7][8][9] |
| Molecular Weight | 156.12 g/mol | [7][9][10] |
| Appearance | White to off-white or brown solid/powder | [8][10][11] |
Solubility Profile
The solubility of 2-Amino-5-fluoroisonicotinic acid is a key determinant of its utility in various reaction conditions and biological assays. As an amphoteric molecule containing both a basic amino group and an acidic carboxylic acid group, its solubility is expected to be highly dependent on pH.[12]
| Solvent | Solubility | Notes |
| Methanol | Soluble | [11] |
| Water | Slightly soluble | The zwitterionic nature at neutral pH can limit aqueous solubility.[12] |
| DMSO | Soluble in polar organic solvents |
Experimental Insight: For practical applications, initial solubility screening in a range of polar aprotic (e.g., DMF, DMSO) and protic (e.g., ethanol, methanol) solvents is recommended. Due to its amphoteric nature, solubility in aqueous buffers is expected to increase at pH values below the pKa of the carboxylate and above the pKa of the ammonium group.[12]
Thermal Properties
Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of 2-Amino-5-fluoroisonicotinic acid into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a rate of 10 °C/min from room temperature to 300 °C under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Acidity and Basicity: The Role of pKa
The pKa values of the carboxylic acid and the amino group are critical for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets.
-
Carboxylic Acid (pKa₁): The pKa of the carboxylic acid group is expected to be in the range of 3-4, typical for pyridinecarboxylic acids.
-
Amino Group (pKa₂): The pKa of the protonated amino group is predicted to be approximately 4.62 for the related 2-Amino-5-fluoropyridine.[11] The presence of the electron-withdrawing carboxylic acid group on the ring will likely influence this value.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a 0.01 M solution of 2-Amino-5-fluoroisonicotinic acid in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, monitoring the pH with a calibrated pH meter after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides the definitive structural confirmation of 2-Amino-5-fluoroisonicotinic acid.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| N-H (Amine) | 3550-3060 | Stretching |
| C=O (Carboxylic Acid) | 1730-1700 | Stretching |
| C=C, C=N (Aromatic Ring) | 1600-1475 | Stretching |
| C-F | 1400-1000 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise chemical environment of each atom. While specific spectra for the target molecule are not available, predictions can be made based on related structures.[16][17]
-
¹H NMR: Aromatic protons will appear in the downfield region (δ 7-9 ppm). The amino protons (NH₂) will likely be a broad singlet, and the carboxylic acid proton may be very broad or not observed depending on the solvent.
-
¹³C NMR: Aromatic carbons will resonate between δ 100-160 ppm. The carbonyl carbon of the carboxylic acid will be further downfield (δ > 160 ppm).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by its position on the pyridine ring.[18]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 157.04 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 155.03 would be observed.
-
Fragmentation: Common fragmentation pathways would involve the loss of CO₂ (44 Da) from the carboxylic acid and potentially HCN (27 Da) from the pyridine ring.[19][20][21]
Workflow for Structural Characterization
Caption: A potential synthetic route to 2-Amino-5-fluoroisonicotinic acid.
General Protocol for SNAr Amination: [22]
-
Reaction Setup: In a sealed pressure vessel, combine the 2-halo-5-fluoroisonicotinic acid derivative (1 equivalent) with an excess of an ammonia source (e.g., aqueous ammonia, 10 equivalents) in a suitable solvent such as dioxane.
-
Heating: Heat the reaction mixture to a temperature between 100-140 °C for several hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: After cooling, acidify the reaction mixture to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.
Conclusion
2-Amino-5-fluoroisonicotinic acid is a valuable building block for medicinal chemistry, offering a unique combination of a fluorinated pyridine core with amino and carboxylic acid functionalities. This guide has provided a detailed overview of its key physicochemical properties, along with experimental considerations for its characterization and use. A thorough understanding of these properties is paramount for any researcher aiming to incorporate this versatile molecule into their drug discovery and development pipelines.
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